molecular formula C15H15N5O2 B4832656 Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4832656
M. Wt: 297.31 g/mol
InChI Key: BUIABVAFVSBNEC-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that contains a pyridine ring fused with a triazolo-pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction conditions generally include:

    Starting Materials: Enaminonitriles and benzohydrazides

    Solvent: Toluene

    Temperature: 120°C

    Reaction Time: 24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has numerous applications in scientific research, particularly in medicinal chemistry and pharmaceutical development . Some of its applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound is known to act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various cellular processes . By inhibiting these enzymes, the compound can modulate signaling pathways and exert its biological effects.

Comparison with Similar Compounds

Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 5,7-dimethyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-4-22-14(21)12-9(2)17-15-18-13(19-20(15)10(12)3)11-5-7-16-8-6-11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIABVAFVSBNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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